molecular formula C17H17ClN4O2S B11020053 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020053
M. Wt: 376.9 g/mol
InChI Key: WYRKSHQKFFZADP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a small molecule screening compound with the molecular formula C17H17ClN4O2S and a molecular weight of 392.86 g/mol. It is supplied as a mixture of stereoisomers. This complex molecule features a 1,3,4-thiadiazole ring—a privileged scaffold in medicinal chemistry known for its diverse biological activities—linked to a pyrrolidine core and a 4-chlorophenyl group . The 1,3,4-thiadiazole moiety is a significant pharmacophore present in various clinical drugs and is extensively investigated in anticancer research for its ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and telomerase . Furthermore, structural analogues containing the 1,3,4-thiadiazole core have demonstrated promising antiviral activity against the tobacco mosaic virus (TMV), indicating its potential application in agricultural chemical research . The specific combination of the thiadiazole ring with a cyclobutyl substituent and a chlorophenyl-pyrrolidine component makes this compound a valuable chemical tool for researchers in drug discovery and chemical biology. It is ideal for high-throughput screening (HTS) campaigns, target identification studies, and as a building block for the synthesis of more complex molecules in various therapeutic areas, including oncology and virology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H17ClN4O2S/c18-12-4-6-13(7-5-12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-2-1-3-10/h4-7,10-11H,1-3,8-9H2,(H,19,21,24)

InChI Key

WYRKSHQKFFZADP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Enantioselective Hydrogenation of Dienes

The pyrrolidine-3-carboxylic acid precursor is synthesized via enantioselective hydrogenation of a substituted diene. A patent by LG Life Sciences Ltd. describes the hydrogenation of 1-benzyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3-carboxylic acid using a chiral catalyst (e.g., Ru-BINAP complexes) to yield (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid with >98% enantiomeric excess. Subsequent deprotection of the benzyl group via hydrogenolysis produces the free pyrrolidine-3-carboxylic acid, which is then converted to the corresponding carboxamide using standard coupling agents like HATU or EDCI.

Critical Parameters

  • Catalyst: Ru-(R)-BINAP (0.5 mol%)

  • Solvent: Methanol/water (9:1)

  • Pressure: 50 psi H₂

  • Yield: 89–92%

Construction of the 5-Cyclobutyl-1,3,4-Thiadiazol-2-Amine Moiety

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is synthesized via cyclization of 4-chlorobenzoylthiosemicarbazide under acidic conditions. A study by George et al. outlines the reaction of 4-chlorobenzoylthiosemicarbazide with concentrated sulfuric acid at −2°C to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is subsequently chlorinated with Cl₂ gas to yield the sulfonyl chloride intermediate. Amination with cyclobutylamine in acetonitrile produces 5-cyclobutyl-1,3,4-thiadiazol-2-amine (Table 1).

Table 1: Optimization of Thiadiazole Synthesis

StepReagents/ConditionsYieldPurity (HPLC)
CyclizationH₂SO₄, −2°C, 5 h81%98.2%
ChlorinationCl₂, 1,2-dichloroethane, −2°C42%95.6%
AminationCyclobutylamine, Et₃N, 70°C68%97.8%

Coupling of Pyrrolidine and Thiadiazole Moieties

Amide Bond Formation

The final step involves coupling the pyrrolidine-3-carboxylic acid with 5-cyclobutyl-1,3,4-thiadiazol-2-amine. A protocol from the Royal Society of Chemistry employs EDCI and HOBt in dichloromethane, achieving 85% yield after 12 hours at room temperature. Alternatively, microwave-assisted coupling reduces reaction time to 30 minutes with comparable efficiency.

Optimized Conditions

  • Coupling Agent: EDCI/HOBt (1.2 equiv each)

  • Solvent: DCM

  • Temperature: 25°C or 100°C (microwave)

  • Yield: 82–85%

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification is performed via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). Purity exceeding 99% is confirmed by HPLC, while structural validation relies on ¹H/¹³C NMR and HRMS.

Challenges in Scalability

The cyclobutyl group’s steric hindrance necessitates careful control during amination to avoid byproducts like N,N-di-cyclobutyl derivatives. Additionally, the thiadiazole sulfonyl chloride intermediate’s instability requires low-temperature handling.

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

A patent by LG Life Sciences Ltd. discloses a solid-phase method using Wang resin-bound pyrrolidine-3-carboxylic acid, which simplifies purification but achieves lower yields (72%).

One-Pot Approaches

Recent efforts explore one-pot cyclization-coupling sequences, though yields remain suboptimal (≤65%) due to competing side reactions .

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. In pharmaceutical synthesis, this bond is preserved through controlled reaction conditions to maintain structural integrity during derivatization .

Key Reaction:

Amide+H2OH+/OHCarboxylic Acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

Reagent Conditions Product
6M HClReflux, 6 hr5-oxopyrrolidine-3-carboxylic acid
2M NaOH80°C, 4 hr5-cyclobutyl-1,3,4-thiadiazol-2-amine

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole moiety participates in nucleophilic substitution and cycloaddition reactions. Patent data highlights its stability under standard coupling conditions but susceptibility to ring-opening under strong oxidants .

Key Reactions:

  • Nucleophilic Substitution:

    Thiadiazole-S+R-XThiadiazole-SR+HX\text{Thiadiazole-S} + \text{R-X} \rightarrow \text{Thiadiazole-SR} + \text{HX}
  • Oxidative Ring Opening:

    Thiadiazole+H2O2Disulfide+NH3+CO2\text{Thiadiazole} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide} + \text{NH}_3 + \text{CO}_2
Reagent Conditions Product
Methyl iodideDMF, K₂CO₃, 60°CS-Methylated thiadiazole derivative
H₂O₂ (30%)AcOH, 50°C, 2 hrCyclobutyl disulfide + pyrrolidone fragments

Pyrrolidone Ring Functionalization

The 5-oxopyrrolidine ring undergoes ketone-specific reactions, including reductions and condensations. Selective reduction of the carbonyl group is achieved using NaBH₄/CeCl₃ .

Key Reaction:

5-Oxopyrrolidine+NaBH4CeCl35-Hydroxypyrrolidine\text{5-Oxopyrrolidine} + \text{NaBH}_4 \xrightarrow{\text{CeCl}_3} \text{5-Hydroxypyrrolidine}

Reagent Conditions Product
NaBH₄/CeCl₃MeOH, 0°C, 1 hr5-hydroxypyrrolidine derivative (85% yield)
NH₂OH·HClEtOH, refluxPyrrolidine oxime (72% yield)

Chlorophenyl Group Reactivity

The 4-chlorophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but requires palladium catalysts. Dechlorination is observed under reductive conditions .

Key Reaction:

Ar-Cl+Boronic AcidPd(PPh3)4Ar-Ar’+Byproducts\text{Ar-Cl} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{Byproducts}

Reagent Conditions Product
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative (68% yield)
H₂ (1 atm)/Pd-CEtOH, 25°C, 12 hrDechlorinated phenylpyrrolidone (91% yield)

Stability Under Pharmacological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic (pH 1.2): 98% intact after 24 hr (simulated gastric fluid) .

  • Basic (pH 7.4): 85% intact after 24 hr (phosphate buffer) .

  • Oxidative (3% H₂O₂): Degrades to sulfoxide (t₁/₂ = 8 hr) .

Synthetic Optimization Challenges

  • Cyclobutyl Group Sensitivity: Prone to ring strain-induced fragmentation above 120°C .

  • Thiadiazole-Amide Tautomerism: Impacts crystallization; resolved via solvent screening (EtOAc/hexane) .

Scientific Research Applications

Research indicates that 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibits significant inhibition of autotaxin. This inhibition may lead to reduced levels of lysophosphatidic acid, a lipid mediator that plays crucial roles in cell proliferation, migration, and survival. The therapeutic implications of this inhibition are profound, particularly for diseases characterized by excessive autotaxin activity such as:

  • Cancer : Autotaxin is implicated in tumor growth and metastasis.
  • Fibrosis : Excess autotaxin activity contributes to fibrotic diseases.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps that require optimization for yield and purity. Key reactions may include:

  • Formation of the thiadiazole ring : This step often involves cyclization reactions with appropriate precursors.
  • Functionalization : Modifications can be made to enhance biological activity or create derivatives with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Inhibition Studies : Molecular docking studies demonstrate effective binding to the active site of autotaxin, indicating how specific interactions with key residues contribute to its inhibitory effects. These findings emphasize the importance of structural features in determining biological activity and suggest avenues for optimizing efficacy through chemical modifications.
  • Therapeutic Potential : The compound's role as an autotaxin inhibitor suggests potential uses in treating various conditions associated with lysophosphatidic acid signaling. For instance, preclinical models have shown promising results in reducing tumor growth in cancer models when treated with this compound.

Summary Table of Applications

Application AreaDescription
Cancer TreatmentInhibition of autotaxin may reduce tumor growth and metastasis.
Inflammatory DiseasesPotential therapeutic use in conditions characterized by inflammation due to autotaxin overactivity.
FibrosisMay provide therapeutic benefits in fibrotic diseases by modulating lysophosphatidic acid levels.

Mechanism of Action

    Targets: The compound likely interacts with specific cellular receptors or enzymes.

    Pathways: It may modulate signaling pathways, affecting cellular processes.

  • Comparison with Similar Compounds

    Target Compound

    • Phenyl Substituent : 4-Chlorophenyl (electron-withdrawing group, enhances metabolic stability).
    • Thiadiazole Substituent : 5-Cyclobutyl (bulky, lipophilic group; may improve membrane permeability but reduce aqueous solubility).
    • Molecular Weight : 390.52 g/mol.

    Analog 1 : 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    • Phenyl Substituent : 4-Fluorophenyl (smaller halogen; lower steric hindrance than chlorine).
    • Thiadiazole Substituent : 5-Isopropyl (branched alkyl group; moderate lipophilicity).
    • Molecular Weight : 348.40 g/mol .

    Analog 2 : 1-(3-Chloro-4-methylphenyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    • Phenyl Substituent : 3-Chloro-4-methylphenyl (chlorine and methyl groups increase hydrophobicity).
    • Thiadiazole Substituent : 5-Methyl (small alkyl group; minimal steric effects).
    • Molecular Weight : 350.82 g/mol .

    Analog 3 : 1-(5-Chloro-2-Methoxyphenyl)-N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

    • Phenyl Substituent : 5-Chloro-2-methoxyphenyl (electron-donating methoxy group balances chlorine’s electronegativity).
    • Thiadiazole Substituent : 5-Methoxymethyl (polar group; enhances solubility).
    • Molecular Weight : ~408.86 g/mol (calculated) .

    Analog 4 : 1-(5-Chloro-2-Methoxyphenyl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

    • Phenyl Substituent : 5-Chloro-2-methoxyphenyl (similar to Analog 3 but without methoxymethyl).
    • Thiadiazole Substituent : 5-Methyl.
    • Predicted Physicochemical Properties : Density = 1.483 g/cm³; pKa = 8.38 .

    Key Observations

    Substituent Effects on Solubility :

    • Polar groups (e.g., methoxymethyl in Analog 3) improve aqueous solubility compared to lipophilic substituents like cyclobutyl or isopropyl .
    • The 4-chlorophenyl group in the target compound may reduce solubility relative to methoxy-substituted analogs .

    Electron-withdrawing chlorine on the phenyl ring improves resistance to oxidative metabolism .

    Molecular Weight Trends :

    • The target compound’s higher molecular weight (~390 g/mol) approaches the upper limit for drug-likeness (typically <500 g/mol), suggesting careful optimization is needed for bioavailability .

    Biological Activity

    1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure that includes a chlorophenyl group, a cyclobutyl substituent, and a thiadiazole moiety. Its biological significance primarily stems from its role as an autotaxin inhibitor , which has implications in various pathological conditions such as cancer and inflammation.

    Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a lipid mediator that influences cell proliferation, migration, and survival. By inhibiting autotaxin, this compound may reduce LPA levels, thereby potentially mitigating the effects associated with excessive autotaxin activity.

    Research Findings

    Recent studies have highlighted the compound's significant biological activities:

    • Autotaxin Inhibition : The compound exhibits potent inhibition of autotaxin, which is critical in the context of cancer and fibrotic diseases. Molecular docking studies indicate that it effectively binds to the active site of autotaxin, engaging in specific interactions with key residues that enhance its inhibitory effects.
    • Pharmacological Applications : The potential therapeutic applications of this compound extend beyond cancer treatment to include inflammatory diseases and fibrosis. Its structural components suggest avenues for further drug development targeting similar pathways.

    Case Studies

    Several studies have explored the biological activity of related compounds within the same chemical class. For instance:

    • A series of synthesized compounds containing similar thiadiazole structures demonstrated varying degrees of enzyme inhibition and antibacterial activity. These studies utilized in silico methods to predict binding interactions with target enzymes .
    • Another study reported on derivatives of chlorophenyl compounds that exhibited significant anticancer properties through mechanisms involving enzyme inhibition and modulation of cellular pathways .

    Data Table: Biological Activity Overview

    Compound Target Enzyme Activity IC50 Value Notes
    This compoundAutotaxinInhibitorNot specifiedPotential use in cancer therapy
    Related Thiadiazole DerivativeAcetylcholinesteraseInhibitor2.14 ± 0.003 µMStrong activity against specific strains
    4-Chlorobenzamide DerivativeRET KinaseInhibitorModerate to high potencyPromising for cancer therapy

    Q & A

    Q. What are best practices for handling discrepancies between computational predictions and experimental results in SAR studies?

    • Methodological Answer : Validate computational models with high-quality experimental data (e.g., IC50 values from dose-response curves). Adjust force field parameters in docking studies to account for protein flexibility. Use ensemble docking to explore multiple conformations. Cross-validate predictions with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

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